
Ethyl 8-fluoro-3-oxooctanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Fluoro-3-oxooctanoic acid ethyl ester is an organic compound with the molecular formula C10H17FO3. It is a fluorinated ester, which means it contains a fluorine atom attached to its carbon chain.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 8-Fluoro-3-oxooctanoic acid ethyl ester typically involves the esterification of 8-fluoro-3-oxooctanoic acid with ethanol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods: In an industrial setting, the production of 8-Fluoro-3-oxooctanoic acid ethyl ester may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis .
Análisis De Reacciones Químicas
Types of Reactions: 8-Fluoro-3-oxooctanoic acid ethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: 8-Fluoro-3-oxooctanoic acid.
Reduction: 8-Fluoro-3-hydroxyoctanoic acid ethyl ester.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
8-Fluoro-3-oxooctanoic acid ethyl ester has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving fluorinated analogs of biological molecules.
Industry: Used in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 8-Fluoro-3-oxooctanoic acid ethyl ester involves its interaction with specific molecular targets and pathways. The fluorine atom in the compound can enhance its binding affinity to certain enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved .
Comparación Con Compuestos Similares
Ethyl acetate: A simple ester with a similar structure but without the fluorine atom.
Methyl butyrate: Another ester with a different carbon chain length.
Ethyl benzoate: An aromatic ester with different chemical properties.
Uniqueness: 8-Fluoro-3-oxooctanoic acid ethyl ester is unique due to the presence of the fluorine atom, which imparts distinct chemical and physical properties. This makes it particularly useful in applications where fluorinated compounds are desired .
Propiedades
Número CAS |
333-56-2 |
|---|---|
Fórmula molecular |
C10H17FO3 |
Peso molecular |
204.24 g/mol |
Nombre IUPAC |
ethyl 8-fluoro-3-oxooctanoate |
InChI |
InChI=1S/C10H17FO3/c1-2-14-10(13)8-9(12)6-4-3-5-7-11/h2-8H2,1H3 |
Clave InChI |
LYZYHBFNPRVNND-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CC(=O)CCCCCF |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


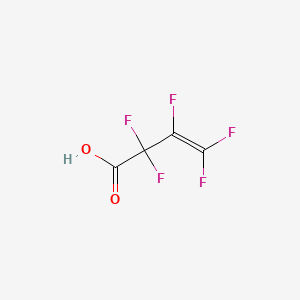
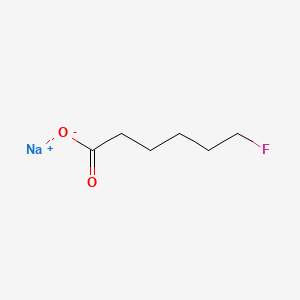
![N-[2-[3,4-Bis(phenylmethoxy)phenyl]ethyl]-3,4,5-trimethoxybenzeneacetamide](/img/structure/B15289982.png)
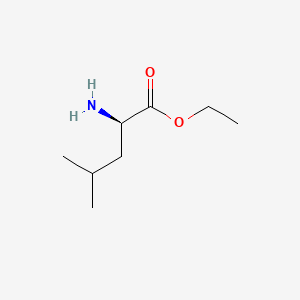
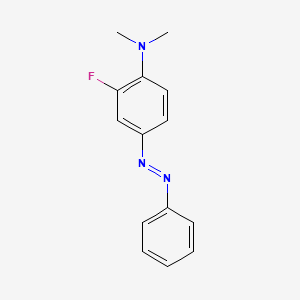
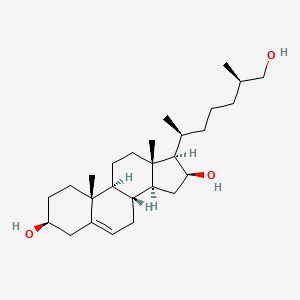

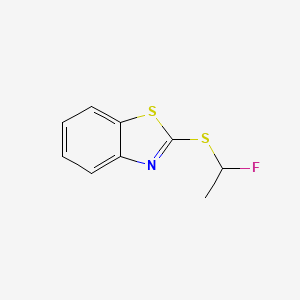

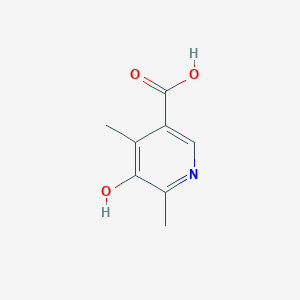

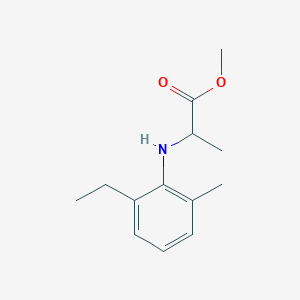
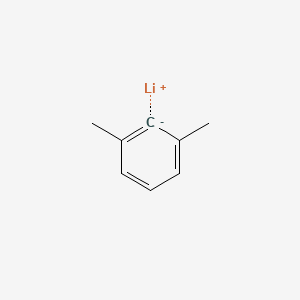
![[(1S,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-1,9-dihydroxy-15-[(2R,3S)-2-hydroxy-3-[[(E)-pent-2-enoyl]amino]-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B15290038.png)
